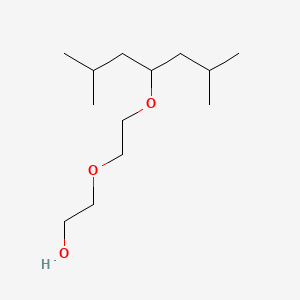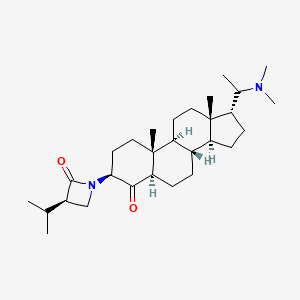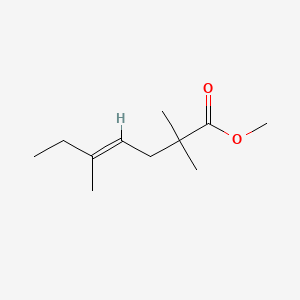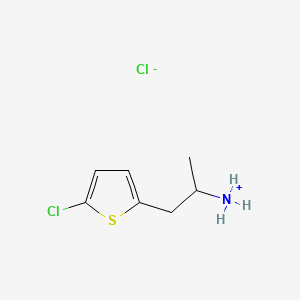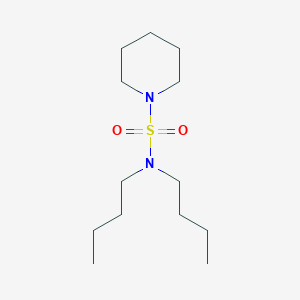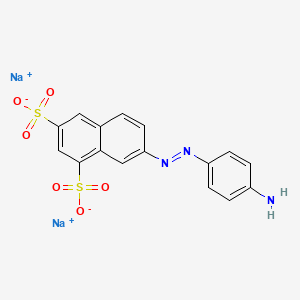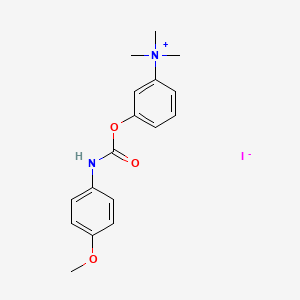
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of two cyclohexyl groups, each substituted with an ethyl and a propyl group, respectively. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves the following steps :
Starting Materials: The synthesis begins with trans-4-ethylcyclohexyl phenol and trans-4-propylcyclohexyl phenol.
Formation of Sulfonic Aromatic Ester: These phenols react with sulfonyl chloride to form sulfonic aromatic esters.
Palladium-Catalyzed Carbonyl Insertion: The sulfonic aromatic esters undergo a palladium-catalyzed carbonyl insertion reaction with alkyl alcohols to form the ester compounds.
Hydrolysis: The ester compounds are then hydrolyzed to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The reaction conditions are mild, and the process is designed to be environmentally friendly, with recyclable catalysts and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-butylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-methylcyclohexyl ester
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-cyclohexyl ester
Uniqueness
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in specialized applications, such as the production of liquid crystals .
Properties
| 72928-03-1 | |
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |
InChI Key |
HDTDVUVMQFJBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


